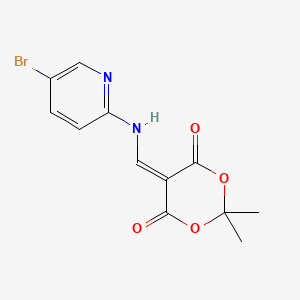

5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a bromopyridine moiety linked to a dioxane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-bromopyridine derivatives with dioxane-based compounds. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of aryl halides with arylboronic acids . This reaction is known for its mild conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the bromine site, where nucleophiles can replace the bromine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amines and alcohols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a versatile building block in organic synthesis. Its unique structure allows for various post-functionalization reactions, enabling the development of new materials and compounds with tailored properties .

Biochemical Probes

In biological research, this compound is being investigated as a biochemical probe to study enzyme interactions. The bromopyridine moiety can selectively bind to active sites of enzymes or receptors, potentially modulating their activity. This capability is crucial for understanding biochemical pathways and developing new therapeutic strategies .

Therapeutic Potential

Research indicates that this compound may possess anti-cancer and anti-inflammatory properties. Preliminary studies have explored its cytotoxic effects against various cancer cell lines, suggesting its potential as a candidate for cancer therapy .

Polymer Chemistry

In the field of material science, this compound is utilized in synthesizing advanced polymers. Its structural characteristics contribute to the development of materials with enhanced mechanical and thermal properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Cytotoxicity | Demonstrated significant cytotoxic effects against breast cancer cells (MCF7) at low micromolar concentrations. |

| Study B | Enzyme Interaction | Showed effective inhibition of specific kinases involved in cancer progression, indicating potential as a therapeutic agent. |

| Study C | Polymer Development | Developed a new class of biodegradable polymers incorporating this compound, enhancing environmental sustainability. |

Mécanisme D'action

The mechanism of action of 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The dioxane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-bromopyridine: A simpler bromopyridine derivative used in various synthetic applications.

5-Bromonicotinic acid methyl ester: Another bromopyridine derivative with applications in organic synthesis.

Uniqueness

5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of a bromopyridine moiety with a dioxane ring, providing distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Activité Biologique

5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound of growing interest in medicinal chemistry and biological research due to its structural uniqueness and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromopyridine moiety linked to a dioxane ring, characterized by the following structure:

- Chemical Formula : C13H14BrN2O4

- Molecular Weight : 328.17 g/mol

The presence of the bromine atom enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromopyridine component can bind to active sites on proteins, influencing their activity. The dioxane ring contributes to the compound's structural stability and modulates its binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects on various cancer cell lines. For instance:

These results indicate that the compound may selectively inhibit cancer cell proliferation while sparing normal cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. The study concluded that the compound could be further developed as a chemotherapeutic agent targeting breast cancer . -

Case Study on Antimicrobial Efficacy :

Another study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it effectively inhibited bacterial growth, suggesting a potential application in treating resistant infections .

Propriétés

IUPAC Name |

5-[[(5-bromopyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-9-4-3-7(13)5-14-9/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFOXJGGDKYKFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=NC=C(C=C2)Br)C(=O)O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475961 |

Source

|

| Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25165-70-2 |

Source

|

| Record name | 5-(((5-Bromopyridin-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.